

7-Hydroxy Prochlorperazine-d8: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 7-Hydroxy Prochlorperazine-d8

Cat. No.: B12414605 Get Quote

CAS Number: 1246819-57-7

This technical guide provides an in-depth overview of **7-Hydroxy Prochlorperazine-d8**, a deuterated analog of a major metabolite of the antipsychotic and antiemetic drug, Prochlorperazine. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, relevant biological context, and practical information for its application in experimental settings.

Compound Data

7-Hydroxy Prochlorperazine-d8 is a stable isotope-labeled form of 7-Hydroxy Prochlorperazine. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data

The following table summarizes the key quantitative data for **7-Hydroxy Prochlorperazine-d8**.



Parameter	Value	Source
CAS Number	1246819-57-7	[1][2][3][4]
Molecular Formula	C20H16D8CIN3OS	[1][2][4]
Molecular Weight	397.99 g/mol	[1][2][4]
Appearance	White to Off-White Solid	[2]
Purity	Typically >98% (refer to Certificate of Analysis)	
Isotopic Enrichment	Typically >99% for Deuterium (refer to Certificate of Analysis)	
Storage Conditions	Refer to Certificate of Analysis for specific recommendations.	[5][6]

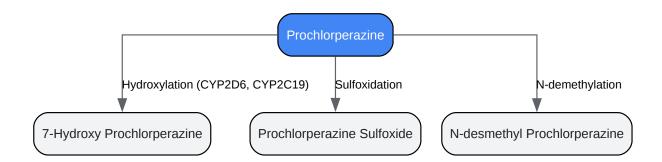
Biological Context: Prochlorperazine Metabolism and Mechanism of Action

To understand the relevance of **7-Hydroxy Prochlorperazine-d8**, it is essential to consider the metabolic fate and pharmacological action of its parent compound, Prochlorperazine.

Metabolism of Prochlorperazine

Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[7][8] Key metabolic pathways include hydroxylation, sulfoxidation, and N-demethylation. The formation of 7-Hydroxy Prochlorperazine is a significant hydroxylation event. Studies have indicated that CYP2D6 and CYP2C19 are major contributors to the metabolism of Prochlorperazine.[8]





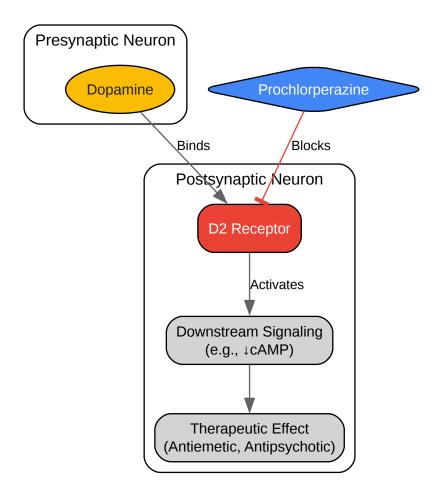
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Figure 1: Simplified metabolic pathway of Prochlorperazine.

Mechanism of Action of Prochlorperazine

Prochlorperazine exerts its therapeutic effects primarily by acting as an antagonist at dopamine D2 receptors in the brain.[7][9][10][11] This action in the chemoreceptor trigger zone (CTZ) of the medulla is responsible for its potent antiemetic properties.[12] In addition to its effects on dopamine receptors, Prochlorperazine also exhibits antagonist activity at histaminergic H1, muscarinic M1, and adrenergic α 1 receptors, which contributes to its broader pharmacological profile, including sedative and hypotensive side effects.[7][10][11]





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Figure 2: Prochlorperazine's antagonism of the D2 dopamine receptor.

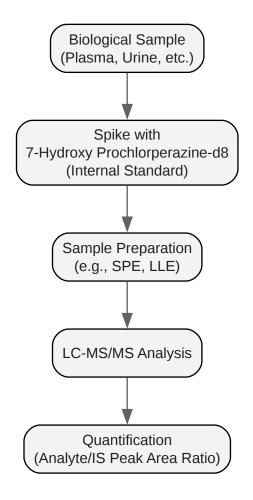
Experimental Applications and Protocols

The primary application of **7-Hydroxy Prochlorperazine-d8** is as an internal standard in quantitative analytical methods to determine the concentration of its non-labeled counterpart in biological matrices.

General Experimental Workflow for LC-MS/MS Analysis

The following workflow outlines the typical steps for using **7-Hydroxy Prochlorperazine-d8** as an internal standard in a bioanalytical assay.





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Figure 3: Typical workflow for using a deuterated internal standard.

Detailed Experimental Protocol

While a specific, published protocol for **7-Hydroxy Prochlorperazine-d8** was not identified, the following provides a detailed, representative methodology for its use.

Objective: To quantify 7-Hydroxy Prochlorperazine in human plasma using LC-MS/MS with **7- Hydroxy Prochlorperazine-d8** as an internal standard.

- 1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of 7-Hydroxy Prochlorperazine and 7-Hydroxy
 Prochlorperazine-d8 in a suitable organic solvent (e.g., methanol).



- From these stock solutions, prepare serial dilutions to create calibration standards and quality control (QC) samples at various concentrations.
- Prepare a working solution of the internal standard (7-Hydroxy Prochlorperazine-d8) at a fixed concentration.
- 2. Sample Preparation:
- To 100 μ L of plasma sample (calibrator, QC, or unknown), add a fixed volume (e.g., 10 μ L) of the internal standard working solution.
- Perform protein precipitation by adding a precipitating agent (e.g., 300 μL of acetonitrile).
- Vortex the samples and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection.
- 3. LC-MS/MS Conditions (Representative):
- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to ensure separation from matrix components.
 - Flow Rate: e.g., 0.4 mL/min.
 - Injection Volume: e.g., 5 μL.
- Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray Ionization (ESI) in positive mode.



- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for both 7-Hydroxy Prochlorperazine and 7-Hydroxy Prochlorperazine-d8 would need to be determined and optimized.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

7-Hydroxy Prochlorperazine-d8 is an essential tool for researchers studying the pharmacokinetics and metabolism of Prochlorperazine. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. This guide provides a foundational understanding of its properties, biological context, and application in experimental research. For specific handling, storage, and safety information, users should always refer to the product's Certificate of Analysis and Safety Data Sheet provided by the supplier.

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